1-Benzoyl-1H-indole

Übersicht

Beschreibung

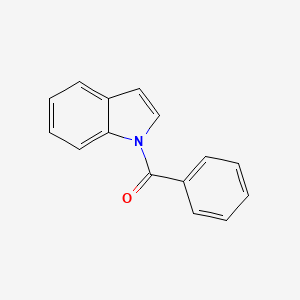

1-Benzoyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures with a benzene ring fused to a pyrrole ring. The benzoyl group attached to the nitrogen atom of the indole ring adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1-Benzoyl-1H-indole derivatives has been explored in various studies. For instance, the synthesis of 1-benzoyl-3-heterocyclic indole derivatives has been reported, starting from 1-benzoyl-3-bromoacetyl indoles, leading to a range of heterocyclic compounds with potential antimicrobial and anticancer activities . Another study describes the preparation of 1-benzoyl-6,7-dimethoxy-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole, which involves the reduction of the pyrrole ring followed by N-benzoylation and cyclization .

Molecular Structure Analysis

The molecular structure of 1-Benzoyl-1H-indole derivatives has been characterized in some studies. For example, the regiochemistry of Friedel-Crafts benzoylation onto 2,2'-dithiobis(1H-indole) was determined by X-ray crystallography, providing insights into the structural aspects of these molecules . The crystal structure of related compounds, such as 1-acetyl-3-(benzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole, has also been analyzed, revealing planar moieties and intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of 1-Benzoyl-1H-indole derivatives has been studied in the context of their potential biological activities. For instance, novel methods for the synthesis of C-5 benzoyl and azido analogues of 2,2'-dithiobis(1H-indole) have been developed, with some analogues showing inhibitory activity toward the epidermal growth factor receptor tyrosine kinase . Additionally, the synthesis of hydroxy propyloximino-1-benzoyl-indole-2-one derivatives has been reported, with some compounds exhibiting significant antibacterial and antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-1H-indole derivatives are influenced by the substituents on the indole ring. The presence of a benzoyl group can affect the molecule's solubility, melting point, and stability. For example, the title compound in one study, 1-acetyl-3-[benzoyl(4-methoxyphenyl)methylene]-2,3-dihydro-1H-indol-2-one, shows intramolecular and intermolecular C-H...O interactions, which could influence its physical properties and solubility .

Relevant Case Studies

Several case studies have demonstrated the potential applications of 1-Benzoyl-1H-indole derivatives. For instance, certain 1-benzoyl-3-heterocyclic indole derivatives have shown potent efficacy against ovarian cancer xenografts in nude mice, with tumor growth suppression observed . Another study found that hydroxy propyloximino-1-benzoyl-indole-2-one derivatives possess potent bactericidal activity, suggesting their use as chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

- Ethynylation of Indoles : 1-Benzoyl-1H-indole has been used in the ethynylation of indoles with 1-benzoyl-2-bromoacetylene on Al2O3, representing the first examples of direct ethynylation of the indole nucleus (Sobenina et al., 2006).

Biological Activity and Pharmaceutical Applications

- Antimicrobial and Anticancer Activities : New 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have been synthesized and evaluated for antimicrobial and anticancer activities, showing potential in treating ovarian cancer and various microbial infections (El-Sawy et al., 2010).

Catalysis and Reaction Mechanisms

- Regioselective Alkenylation : A study on the highly regioselective alkenylation of indole at the C2-position using the Ru(II) catalyst has demonstrated the effectiveness of using a directing group strategy, specifically with N-benzoylindole (Lanke & Prabhu, 2013).

Analysis and Characterization

- GC-MS and FTIR Evaluation : The GC-MS and FTIR properties of regioisomeric benzoyl substituted-1-n-pentylindoles, including those with a 1-benzoyl group, have been compared, providing insights into their structural and chemical properties (Smith et al., 2014).

Synthesis of Derivatives

- Creation of Bioactive Molecules : The synthesis of new bioactive aromatic heterocyclic macromolecules with monosaccharide core using 1,1,2-trimethyl-1H-benzo[e]indole, an indole derivative, has shown promise in the creation of biologically active compounds (Mahmood et al., 2022).

Catalytic Applications

- Friedel-Crafts Acylation : Metal-organic framework MIL-53(Al) has been used as a catalyst for the Friedel-Crafts acylation reaction of indole with benzoyl chloride, demonstrating the efficiency and recyclability of this catalyst in such reactions (Yan et al., 2015).

Zukünftige Richtungen

The synthesis of 1-Benzoyl-1H-indole is rather hard and has a low yield, which greatly limits the wide applications of room-temperature ultralong organic phosphorescence (RTUOP). Therefore, exploring readily obtained alternatives to 1-Benzoyl-1H-indole is of great significance and demands to be addressed .

Wirkmechanismus

Target of Action

1-Benzoyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known for their diverse reactivity, which allows them to undergo various chemical transformations, leading to a wide array of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral processes .

Biochemical Pathways

Indole derivatives can influence various biochemical pathways. For instance, some indole alkaloids have been found to target different regulated cell death (RCD) subroutines, including classical apoptosis and autophagic cell death signaling pathways, as well as other crucial signaling pathways of RCD subroutines, such as ferroptosis, mitotic catastrophe, necroptosis, and anoikis, in cancer . .

Pharmacokinetics

The physicochemical properties of indole derivatives, such as their aromatic nature and ability to undergo electrophilic substitution, may influence their pharmacokinetic properties .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzoyl-1H-indole. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and reactivity of indole derivatives . .

Eigenschaften

IUPAC Name |

indol-1-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDUFVJZPNLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164352 | |

| Record name | 1H-Indole, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-1H-indole | |

CAS RN |

1496-76-0 | |

| Record name | 1H-Indol-1-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)